molecular formula C15H13BrN2O B273724 N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide

N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide

Cat. No. B273724
M. Wt: 317.18 g/mol
InChI Key: FFGFGFUGKXFHMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide, also known as 4-Bromo-N-(4-formylphenyl)benzamide, is a chemical compound that has been widely studied for its potential use in various scientific research applications. It is a member of the benzamide family of compounds, which are known to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that are involved in various biological processes. It has been shown to have potent anti-inflammatory and anti-cancer activities, which may be due to its ability to inhibit specific enzymes or proteins involved in these processes.
Biochemical and Physiological Effects:
N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide has been shown to have various biochemical and physiological effects. It has been shown to have potent anti-inflammatory and anti-cancer activities, which may be due to its ability to inhibit specific enzymes or proteins involved in these processes. It has also been shown to have potential as a therapeutic agent for the treatment of diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide in lab experiments is its high yield and purity. It is also relatively easy to synthesize and purify, which makes it a popular choice for researchers. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.

Future Directions

There are many future directions for the study of N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide. One potential direction is the development of more potent and selective inhibitors of specific enzymes or proteins involved in various biological processes. Another direction is the study of the compound's potential use as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and inflammation. Additionally, the compound's potential use as a diagnostic tool for the detection of certain diseases could also be explored.

Synthesis Methods

The synthesis method of N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide involves the reaction of 4-bromo-N-(4-formylphenyl)benzamide with an amine. The reaction is typically carried out in the presence of a catalyst and under specific reaction conditions. The yield of the synthesis method is typically high, and the compound can be purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide has been widely studied for its potential use in various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry. It has been shown to have potential as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and inflammation. It has also been studied for its potential use as a diagnostic tool for the detection of certain diseases.

properties

Product Name

N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide

Molecular Formula

C15H13BrN2O

Molecular Weight

317.18 g/mol

IUPAC Name

N-[4-[(4-bromophenyl)methylideneamino]phenyl]acetamide

InChI

InChI=1S/C15H13BrN2O/c1-11(19)18-15-8-6-14(7-9-15)17-10-12-2-4-13(16)5-3-12/h2-10H,1H3,(H,18,19)

InChI Key

FFGFGFUGKXFHMN-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)N=CC2=CC=C(C=C2)Br

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=CC2=CC=C(C=C2)Br

Origin of Product

United States

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